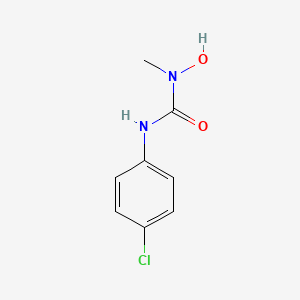

1-(4-chlorophenyl)-3-hydroxy-3-methylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-hydroxy-1-methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13)8(12)10-7-4-2-6(9)3-5-7/h2-5,13H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLZQHLJPGGYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Chlorophenyl 3 Hydroxy 3 Methylurea

Retrosynthetic Analysis of the Target Compound

A logical retrosynthetic analysis of 1-(4-chlorophenyl)-3-hydroxy-3-methylurea suggests a primary disconnection at the C-N bond between the carbonyl group and the nitrogen of the 4-chloroaniline (B138754) moiety. This bond is typically formed in the forward synthesis via the reaction of an isocyanate with an amine or hydroxylamine (B1172632) derivative. This leads to two principal retrosynthetic pathways:

Pathway A: Disconnection of the aryl C-N bond suggests 4-chlorophenyl isocyanate and N-hydroxy-N-methylamine as the key precursors.

Pathway B: Alternatively, disconnection of the other C-N bond points to 4-chloroaniline and a hypothetical N-hydroxy-N-methylcarbamoyl chloride or a related activated carbonyl species.

A further disconnection of N-hydroxy-N-methylamine in Pathway A leads to simpler starting materials such as N-methylhydroxylamine. These approaches form the basis for the synthetic strategies discussed in the subsequent sections.

Precursor Synthesis and Intermediate Derivatization Strategies

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

Synthesis of 4-chlorophenyl isocyanate: This is a commercially available reagent. Industrially, it is produced by the phosgenation of 4-chloroaniline. In a laboratory setting, safer alternatives to phosgene (B1210022), such as triphosgene (B27547) or diphosgene, can be employed.

Synthesis of N-methylhydroxylamine: N-methylhydroxylamine can be synthesized through various methods, including the reduction of nitromethane (B149229) or the reaction of hydroxylamine with a methylating agent. It is often handled as its hydrochloride salt for improved stability.

Intermediate Derivatization: In some synthetic routes, particularly those aiming to avoid the direct handling of potentially unstable intermediates, derivatization strategies are employed. For instance, N-methylhydroxylamine can be reacted with a protecting group, such as a benzyl (B1604629) group, to form O-benzyl-N-methylhydroxylamine. This protected intermediate can then be used in the urea (B33335) formation step, followed by a deprotection step (e.g., hydrogenolysis) to reveal the N-hydroxy functionality.

Direct Synthesis Approaches to N-hydroxy-N-methylureas

The most direct and common approach for the synthesis of N-substituted ureas is the reaction of an isocyanate with an amine. rsc.org In the case of this compound, this involves the reaction of 4-chlorophenyl isocyanate with N-methylhydroxylamine.

The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature or with gentle heating. The lone pair of the nitrogen atom in N-methylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.

A plausible reaction scheme is as follows:

An alternative approach involves the in-situ generation of an isocyanate-like intermediate from a carbamate (B1207046) precursor. For example, treating an appropriate N-aryl carbamate with a reagent like diphenylphosphoryl azide (B81097) can lead to a Curtius rearrangement, forming the isocyanate in situ, which then reacts with the hydroxylamine derivative. nih.govacs.org

Regioselective Synthesis of Hydroxyl-Functionalized Urea Linkages

A key challenge in the synthesis of N-hydroxy-N-methylureas is ensuring the correct regioselectivity. N-methylhydroxylamine has two nucleophilic centers: the nitrogen and the oxygen atoms. While the nitrogen is generally more nucleophilic, side reactions involving the oxygen atom can occur, leading to the formation of an isomeric O-substituted product.

To favor N-alkylation over O-alkylation, the reaction conditions can be optimized. For instance, conducting the reaction at lower temperatures can enhance the selectivity for the desired N-substituted product. The choice of solvent can also influence the regioselectivity.

One strategy to ensure regioselectivity is the use of a protected hydroxylamine derivative, as mentioned in section 2.2. By protecting the hydroxyl group, the nitrogen atom is the only available nucleophilic site for reaction with the isocyanate. Subsequent deprotection then yields the desired product.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted:

Solvent: A range of aprotic solvents can be screened, including THF, DCM, acetonitrile (B52724), and ethyl acetate (B1210297). The optimal solvent will dissolve the reactants and facilitate the reaction without participating in side reactions.

Temperature: The reaction temperature can be varied from 0°C to the reflux temperature of the solvent. Lower temperatures may improve regioselectivity, while higher temperatures can increase the reaction rate.

Reaction Time: The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Stoichiometry of Reactants: Varying the ratio of 4-chlorophenyl isocyanate to N-methylhydroxylamine can help to maximize the conversion of the limiting reagent and minimize the formation of byproducts.

A hypothetical optimization study is presented in the table below:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCM | 25 | 12 | 65 |

| 2 | THF | 25 | 12 | 72 |

| 3 | Acetonitrile | 25 | 12 | 68 |

| 4 | THF | 0 | 24 | 75 |

| 5 | THF | 50 | 6 | 70 |

Scalability Considerations for Laboratory and Potential Industrial Synthesis

Scaling up the synthesis of this compound from a laboratory scale to a potential industrial scale presents several challenges and considerations.

Laboratory Scale: At the laboratory scale (milligrams to grams), the synthesis is typically performed in batch reactors (round-bottom flasks). The primary concerns are yield, purity, and ease of purification (e.g., by recrystallization or column chromatography).

Industrial Scale: For larger-scale production (kilograms to tons), several factors become critical:

Cost of Raw Materials: The cost-effectiveness of the starting materials, 4-chlorophenyl isocyanate and N-methylhydroxylamine, is a major consideration.

Process Safety: The handling of potentially hazardous reagents like isocyanates requires strict safety protocols. The thermal stability of the product and any intermediates must also be assessed.

Reaction Efficiency and Throughput: To maximize productivity, high-yielding and rapid reactions are preferred. Continuous flow chemistry offers a potentially safer and more efficient alternative to traditional batch processing for the synthesis of urea derivatives. researchgate.net Microwave-assisted synthesis has also been shown to accelerate the formation of ureas, which could be advantageous for scaling up. nih.govacs.org

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Crystallization is often the preferred method for purification on a large scale due to its cost-effectiveness.

Waste Management: The environmental impact of the synthesis must be considered, and the generation of waste should be minimized in accordance with the principles of green chemistry.

A comparative overview of scalability considerations is provided below:

| Parameter | Laboratory Scale | Potential Industrial Scale |

| Reaction Vessel | Glassware (flasks) | Glass-lined or stainless steel reactors |

| Heating/Cooling | Heating mantles, ice baths | Jacketed reactors with heat transfer fluids |

| Reagent Addition | Manual addition | Metered addition via pumps |

| Process Control | Manual monitoring | Automated process control systems |

| Safety | Fume hood, personal protective equipment | Engineered safety systems, process hazard analysis |

| Purification | Chromatography, recrystallization | Recrystallization, filtration, drying |

Spectroscopic and Structural Elucidation of 1 4 Chlorophenyl 3 Hydroxy 3 Methylurea

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Characterization

Detailed experimental NMR data for 1-(4-chlorophenyl)-3-hydroxy-3-methylurea is not available in the public domain. Therefore, a specific analysis of its ¹H NMR, ¹³C NMR, and 2D NMR spectra cannot be provided.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for this compound, are not currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The specific ¹³C NMR chemical shifts for the carbon atoms within this compound have not been reported in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Information from 2D NMR experiments, which would provide crucial data on the connectivity and spatial relationships of the atoms in this compound, is not available.

Vibrational Spectroscopy for Functional Group Identification

Specific experimental data from vibrational spectroscopy is necessary for a detailed analysis of the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum for this compound, which would show the characteristic vibrational frequencies of its functional groups, could not be found.

Raman Spectroscopy

The Raman spectrum for this compound, which would provide complementary information to FT-IR spectroscopy, is not available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of a compound, providing insights into its molecular structure.

High-Resolution Mass Spectrometry (HRMS) is anticipated to provide the exact mass of the molecular ion of this compound, which has a chemical formula of C8H9ClN2O2. The calculated monoisotopic mass is 200.0353 g/mol . HRMS analysis would confirm this exact mass, thereby verifying the elemental composition.

The fragmentation of this compound under electron ionization (EI) or other ionization techniques is expected to follow predictable pathways based on the stability of the resulting fragments. Key fragmentation patterns for substituted phenylureas often involve cleavage of the urea (B33335) bridge. For this specific compound, the following fragmentation patterns are predicted:

Cleavage of the N-N bond: This could lead to the formation of a 4-chlorophenyl isocyanate radical cation and a hydroxy-methylamino radical, or their corresponding charged fragments.

Loss of the hydroxyl group: Fragmentation may involve the loss of a hydroxyl radical (•OH), resulting in a fragment ion with a mass of [M-17]+.

Cleavage of the phenyl-N bond: This would generate a 4-chlorophenyl cation and a 3-hydroxy-3-methylurea fragment.

Fragmentation of the methylurea (B154334) side chain: Loss of a methyl group (•CH3) or other small fragments from the N-hydroxy-N-methylamino group is also plausible.

A predicted HRMS data table is presented below:

| Predicted Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [C8H9ClN2O2]+• | 200.0353 | - |

| [C7H4ClNO]+• | 153.0009 | C H5 N O |

| [C6H4Cl]+ | 111.0025 | C2H5N2O2 |

| [C8H8ClN2O]+ | 183.0325 | OH |

| [C7H6ClN2O2]+ | 185.0118 | CH3 |

Note: The m/z values are predicted and would require experimental verification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for assessing the purity of a compound by separating it from potential impurities, which are then detected by the mass spectrometer. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with formic acid or ammonium (B1175870) acetate (B1210297) as an additive) and an organic solvent like acetonitrile (B52724) or methanol.

The retention time of this compound would be specific to the chromatographic conditions used. The mass spectrometer, coupled to the LC system, would monitor for the molecular ion of the target compound (e.g., [M+H]+ at m/z 201.0428 in positive ion mode) and any other ions corresponding to impurities. This allows for both the detection and potential identification of by-products from the synthesis or degradation products. The purity of the sample would be determined by comparing the peak area of the main compound to the total area of all detected peaks.

A representative table for a hypothetical LC-MS purity analysis is shown below:

| Retention Time (min) | Detected m/z ([M+H]+) | Proposed Identity | Purity (%) |

| 5.8 | 201.0428 | This compound | 98.5 |

| 4.2 | 171.0481 | 4-chlorophenylurea (potential precursor) | 0.8 |

| 7.1 | 215.0584 | Unknown impurity | 0.7 |

X-ray Crystallography for Solid-State Structural Determination

Based on the structures of similar urea derivatives, it is expected that the 4-chlorophenyl group and the urea moiety will be largely planar. The crystal packing would likely be dominated by intermolecular hydrogen bonding. The hydroxyl group and the N-H proton of the urea are strong hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions would lead to the formation of extended networks, such as chains or sheets, in the crystal lattice. The presence of the chlorine atom may also lead to halogen bonding interactions, further influencing the crystal packing.

A hypothetical table of crystallographic data is provided below:

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bonding | O-H···O=C, N-H···O=C |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the 4-chlorophenyl chromophore.

Chlorobenzene and its derivatives typically exhibit two main absorption bands in the UV region. The primary absorption band (π → π* transition) is usually observed at shorter wavelengths, while a weaker, fine-structured secondary band (also a π → π* transition, but of lower energy) appears at longer wavelengths. The presence of the urea and N-hydroxy-N-methyl substituents may cause a slight shift (either bathochromic or hypsochromic) of these absorption maxima compared to unsubstituted chlorobenzene.

The expected electronic transitions and their approximate absorption maxima (λmax) are summarized in the following table:

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition |

| Ethanol | ~210-220 | High | π → π |

| Ethanol | ~260-270 | Moderate | π → π |

| Hexane | ~205-215 | High | π → π |

| Hexane | ~255-265 | Moderate | π → π |

Note: The exact λmax and molar absorptivity values are solvent-dependent and require experimental measurement.

Computational Chemistry and Theoretical Studies of 1 4 Chlorophenyl 3 Hydroxy 3 Methylurea

Quantum Chemical Calculations for Molecular Structure and Conformation

The foundational step in the theoretical analysis of a molecule is the determination of its most stable three-dimensional arrangement, known as the optimized molecular geometry. Quantum chemical calculations are essential for this purpose, providing data on bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For 1-(4-chlorophenyl)-3-hydroxy-3-methylurea, a DFT study, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to locate the global minimum on the potential energy surface. This would provide a precise, optimized 3D structure and allow for the analysis of different possible conformers arising from the rotation around single bonds.

Hartree-Fock (HF) Calculations

The Hartree-Fock (HF) method is another cornerstone of quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. While generally considered less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are fundamental and can provide a good first approximation of the molecular geometry and electronic properties. A comparative study between HF and DFT results is a common practice to assess the impact of electron correlation on the computed properties of the molecule.

Analysis of Electronic Properties and Reactivity Descriptors

Once an optimized geometry is obtained, a wealth of information about the electronic nature and chemical reactivity of this compound can be extracted.

Frontier Molecular Orbitals (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. A theoretical study would provide the energies of these orbitals and visualize their spatial distribution across the molecule.

Hypothetical Data Table: Frontier Molecular Orbital Energies

| Parameter | Method/Basis Set | Hypothetical Energy (eV) |

| EHOMO | DFT/B3LYP/6-311G(d,p) | -6.5 |

| ELUMO | DFT/B3LYP/6-311G(d,p) | -1.2 |

| Energy Gap (ΔE) | DFT/B3LYP/6-311G(d,p) | 5.3 |

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is color-coded to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the oxygen and chlorine atoms and positive potential near the hydrogen atoms of the urea (B33335) and hydroxyl groups.

Partial Atomic Charges and Dipole Moment

Hypothetical Data Table: Calculated Dipole Moment

| Component | Method/Basis Set | Hypothetical Value (Debye) |

| Dipole Moment (μ) | DFT/B3LYP/6-311G(d,p) | 4.2 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The precise characterization of a molecule's structure is fundamental to understanding its function. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation, and computational methods can significantly aid in the interpretation of NMR spectra. Theoretical predictions of NMR chemical shifts for this compound can be achieved with a high degree of accuracy using quantum mechanical calculations.

Density Functional Theory (DFT) has emerged as a robust method for predicting a wide range of molecular properties, including NMR chemical shifts. rsc.orgnih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT to calculate the isotropic magnetic shielding tensors of nuclei, from which the chemical shifts are derived. rsc.orgnih.gov The accuracy of these predictions is highly dependent on the choice of the functional and the basis set used in the calculations. nih.gov For instance, studies on various organic molecules have shown that hybrid functionals, such as B3LYP, often provide a good balance between computational cost and accuracy. nih.govnih.gov

The computational protocol for predicting the NMR chemical shifts of this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is a critical step, as the calculated NMR parameters are sensitive to the molecular geometry.

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface.

NMR Calculation: The GIAO-DFT calculation is then carried out on the optimized structure to compute the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N).

Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound or to aid in the assignment of complex spectra. A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound, based on a DFT/B3LYP/6-311+G(2d,p) level of theory, is presented below to illustrate the expected output of such a study.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | 160.5 | - |

| C2 (C-Cl) | 129.8 | - |

| C3, C5 (Ar-C) | 129.2 | 7.35 |

| C4, C6 (Ar-C) | 120.5 | 7.50 |

| C7 (N-CH₃) | 31.0 | 3.10 |

| N1-H | - | 8.50 |

| N2-OH | - | 9.80 |

Computational Modeling of Reaction Mechanisms in Synthesis

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving product yields. Computational modeling provides a powerful tool to investigate the intricate details of reaction pathways, including the identification of transition states and the calculation of activation energies. For the synthesis of this compound, computational methods can be employed to elucidate the underlying reaction mechanism.

A plausible synthetic route to this compound involves the reaction of 4-chlorophenyl isocyanate with N-methylhydroxylamine. The reaction is expected to proceed through a nucleophilic addition mechanism. Computational modeling, again primarily using DFT, can be used to map out the potential energy surface of this reaction.

The key steps in a computational investigation of this reaction mechanism would be:

Reactant and Product Optimization: The geometries of the reactants (4-chlorophenyl isocyanate and N-methylhydroxylamine) and the product (this compound) are optimized.

Transition State Search: A search for the transition state connecting the reactants and products is performed. This involves locating a first-order saddle point on the potential energy surface. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be employed for this purpose.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product minima.

A hypothetical reaction energy profile for the synthesis of this compound is presented below. The values are illustrative and would be obtained from DFT calculations.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (4-chlorophenyl isocyanate + N-methylhydroxylamine) | 0.0 |

| Transition State | +15.2 |

| Product (this compound) | -25.8 |

Such computational studies can provide valuable insights into the factors that influence the reaction rate and can guide the experimental design of more efficient synthetic procedures. For instance, the effect of different solvents or catalysts on the reaction mechanism could also be investigated computationally.

In Silico Approaches for Biological Activity Prediction

In silico methods are increasingly used in drug discovery to predict the biological activity of compounds and to identify potential drug targets. For this compound, a variety of computational approaches can be employed to predict its potential pharmacological properties. These methods include molecular docking and quantitative structure-activity relationship (QSAR) analysis.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. nih.govjppres.commdpi.com This method can be used to screen for potential biological targets of this compound and to understand the molecular basis of its activity. The process involves:

Target Selection: A biologically relevant target is chosen. For example, based on the structural similarity of the target compound to other phenylurea herbicides, photosystem II could be a potential target. nih.govresearchgate.net

Ligand and Receptor Preparation: The 3D structures of the ligand (this compound) and the receptor are prepared, which may involve adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm is used to sample a large number of possible binding poses of the ligand in the active site of the receptor.

Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.

A hypothetical molecular docking result for this compound with a putative enzyme target is shown in the table below.

| Parameter | Predicted Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Key Interacting Residues | Ser264, His215, Phe265 |

| Hydrogen Bonds | N1-H with Ser264 (backbone C=O), N2-OH with His215 (side chain) |

| Hydrophobic Interactions | Chlorophenyl ring with Phe265 |

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational method that relates the chemical structure of a series of compounds to their biological activity using statistical models. nih.govresearchgate.net A QSAR model can be developed for a series of phenylurea derivatives to predict the activity of new compounds, including this compound. The steps involved in QSAR modeling are:

Data Set Collection: A data set of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound in the data set.

Model Development: A statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the biological activity of this compound based on its calculated descriptors. Furthermore, in silico toxicology prediction can be performed to assess the potential adverse effects of the compound. researchgate.netfrontiersin.orgeuropa.eu

Investigation of Biological Activities Non Clinical/non Human

In Vitro Antiproliferative and Cytotoxic Activity in Cell Lines

Evaluation in Cancer Cell Lines (e.g., A549, HCT-116, PC-3)

Based on a comprehensive review of published scientific literature, no studies were identified that specifically evaluated the in vitro antiproliferative or cytotoxic activity of 1-(4-chlorophenyl)-3-hydroxy-3-methylurea against the human lung carcinoma cell line (A549), human colon cancer cell line (HCT-116), or human prostate cancer cell line (PC-3). While research exists on various other urea (B33335) and chlorophenyl derivatives demonstrating activity in these cell lines, data for the specific compound this compound is not available in the public domain. researchgate.netnih.govmdpi.com

Mechanisms of Cell Growth Inhibition and Apoptotic Induction

Consistent with the absence of data on its cytotoxic activity, no research detailing the mechanisms of cell growth inhibition or the induction of apoptosis by this compound could be located. Mechanistic studies, including analysis of cell cycle arrest and activation of apoptotic pathways, are contingent on initial findings of biological activity, which have not been reported for this specific compound.

Antimicrobial Activity Profile

In Vitro Antibacterial Efficacy Against Specific Bacterial Strains (e.g., B. subtilis, S. aureus, S. typhi, S. dysenteriae, P. aeruginosa, E. coli)

No specific data from in vitro studies on the antibacterial efficacy of this compound against the bacterial strains Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Shigella dysenteriae, Pseudomonas aeruginosa, or Escherichia coli were found in the reviewed literature. Studies on structurally related compounds, such as other 1-(4-chlorophenyl) urea derivatives, have reported antibacterial activity, but these findings cannot be directly extrapolated to the title compound. researchgate.net

In Vitro Antifungal Activity

A search of scientific databases yielded no studies concerning the in vitro antifungal activity of this compound. Research has been conducted on the antifungal properties of other chlorophenyl derivatives, but specific data for this compound is not available. nih.govresearchgate.net

Anticonvulsant Activity in Experimental Models

No published studies evaluating the anticonvulsant activity of this compound in experimental animal models, such as the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) tests, were identified. bohrium.comnih.govnih.govmdpi.commdpi.com The anticonvulsant potential of this specific chemical structure remains uninvestigated in the available scientific literature.

Enzyme Inhibition Studies

The structural features of this compound, namely the urea and hydroxylamine (B1172632) groups, suggest potential interactions with various enzymes.

Urease Enzyme Inhibition

Urease enzymes are metalloenzymes that catalyze the hydrolysis of urea. Inhibitors of this enzyme have applications in agriculture and medicine. The urea backbone is a common feature in many urease inhibitors, as it can mimic the natural substrate.

Research on N-substituted hydroxyureas has indicated that these derivatives can be potent inhibitors of urease. For instance, studies on various alkyl- and phenyl-substituted hydroxyureas demonstrated that modifications to the core hydroxyurea (B1673989) structure significantly influence their inhibitory activity against jack bean urease. Specifically, phenyl-substituted hydroxyureas, such as m-methyl- and m-methoxy-phenyl substituted hydroxyurea, have shown more potent inhibition than hydroxyurea itself. nih.gov The inhibitory mechanism is thought to involve the interaction of the hydroxyurea moiety with the nickel ions in the active site of the urease enzyme. nih.gov

While direct studies on this compound are not available, the presence of the chlorophenyl group could influence its inhibitory potential. The electronic properties and position of the chlorine substituent on the phenyl ring are known to affect the urease inhibitory activity in related urea and thiourea (B124793) derivatives. core.ac.ukresearchgate.net

Interactive Data Table: Urease Inhibition by Substituted Hydroxyurea Derivatives

| Compound Class | General Observation | Potential Implication for this compound |

| N-Phenylhydroxyureas | Generally exhibit inhibitory activity against urease. nih.gov | The core structure suggests potential for urease inhibition. |

| Substituted Phenylureas | Electronic effects of substituents on the phenyl ring influence activity. core.ac.uk | The 4-chloro substituent likely modulates the inhibitory potency. |

| Hydroxyureas | The hydroxyurea group interacts with the nickel center of the enzyme. nih.gov | The N-hydroxy-N-methylurea moiety is expected to be key for its potential inhibitory action. |

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic target for various inflammatory and cardiovascular diseases. Substituted ureas and carbamates have been identified as potent inhibitors of sEH. nih.gov

The general pharmacophore for urea-based sEH inhibitors involves a central urea moiety with lipophilic groups on both sides. These inhibitors are competitive and often exhibit tight-binding characteristics. nih.gov The inhibitory mechanism is believed to involve the urea group mimicking the transition state of epoxide hydrolysis and interacting with key residues in the enzyme's active site. nih.gov

Although no specific data exists for this compound, its phenylurea structure aligns with the general characteristics of known sEH inhibitors. The presence and nature of substituents on the phenyl ring can significantly impact the inhibitory potency. acs.orgnih.gov

Interactive Data Table: sEH Inhibition by Phenylurea Derivatives

| Compound Class | General Observation | Potential Implication for this compound |

| Substituted Phenylureas | Potent inhibitors of soluble epoxide hydrolase. nih.gov | The phenylurea scaffold suggests potential for sEH inhibition. |

| Di-substituted Ureas | Lipophilic substitutions are generally favored for improved potency. nih.gov | The 4-chlorophenyl and methyl groups may contribute to binding affinity. |

| Urea-based Inhibitors | Act as competitive, tight-binding inhibitors. nih.gov | If active, it would likely exhibit a competitive inhibition mechanism. |

Cytochrome P450 Enzyme Interactions in Experimental Systems

Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in the metabolism of a vast array of xenobiotics, including drugs. aumet.comnih.gov Interactions with these enzymes, either as a substrate, inhibitor, or inducer, are a critical aspect of a compound's biological profile.

Studies on hydroxyurea have shown that it is unlikely to have a significant effect on CYP450 metabolism. In vitro investigations with human liver microsomes indicated that hydroxyurea does not undergo metabolism by CYP450 enzymes and does not inhibit their activity. nih.govnih.gov This suggests a low potential for clinically relevant drug interactions mediated by this pathway for hydroxyurea itself.

While these findings for the parent compound, hydroxyurea, are informative, the presence of the 4-chlorophenyl and methyl groups in this compound introduces structural changes that could potentially alter its interaction with CYP450 enzymes. The metabolism of chlorophenyl-containing compounds can sometimes be mediated by CYP450 enzymes. However, without direct experimental data, the specific interactions of this compound with CYP450 isoforms remain speculative.

Interactive Data Table: Potential for Cytochrome P450 Interactions

| Compound/Class | General Observation on CYP450 Interaction | Potential Implication for this compound |

| Hydroxyurea | No significant metabolism or inhibition of CYP450 enzymes in vitro. nih.govnih.gov | The hydroxyurea moiety may confer a low propensity for CYP450 interactions. |

| Chlorophenyl Compounds | Can be substrates for CYP450 enzymes. | The 4-chlorophenyl group could potentially be a site for metabolic activity, though this is unconfirmed. |

Antioxidant Properties in Chemical Assays

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS) and thereby mitigate oxidative stress. Chemical assays are commonly used to evaluate this property in vitro.

Studies on various hydroxyurea derivatives have demonstrated their capacity to act as antioxidants. These compounds have shown notable radical scavenging activity, in some cases exceeding that of standard antioxidants like butylated hydroxyanisole (BHA). nih.gov The mechanism of antioxidant action for hydroxyureas is believed to involve their ability to donate a hydrogen atom to free radicals.

Furthermore, research on hydroxyphenylurea derivatives has established a quantitative structure-activity relationship for their antioxidant effects. The electronic properties of substituents on the phenolic hydroxyl group are crucial in determining the antioxidant potency. Electron-donating groups tend to enhance activity by stabilizing the resulting phenoxy radical. nih.gov

For this compound, the N-hydroxy group is a key structural feature that could contribute to its antioxidant properties through hydrogen atom donation. The electronic influence of the 4-chlorophenyl group would also play a role in modulating this activity.

Interactive Data Table: Antioxidant Potential based on Chemical Assays

| Compound Class | General Antioxidant Activity | Potential Implication for this compound |

| Hydroxyurea Derivatives | Exhibit significant free radical scavenging activity. nih.gov | Suggests that the compound may possess antioxidant properties. |

| Hydroxyphenylureas | Antioxidant potency is influenced by the electronic effects of substituents. nih.gov | The 4-chloro substituent will likely influence the antioxidant capacity. |

| N-hydroxy compounds | The N-OH group can participate in hydrogen atom donation to radicals. | The N-hydroxy group is a potential site for free radical scavenging. |

Mechanisms of Action at the Molecular and Cellular Level Non Human

Molecular Target Identification and Binding Interactions

Information regarding the specific molecular targets of 1-(4-chlorophenyl)-3-hydroxy-3-methylurea is not currently available. To understand its mechanism, studies would first need to identify the proteins, enzymes, or receptors to which it directly binds. Techniques such as affinity chromatography, proteomics, and computational docking simulations would be essential in identifying these primary targets. Once a target is identified, further biophysical assays, including surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would be required to characterize the binding affinity and thermodynamics of the interaction.

Biochemical Pathway Modulation

Without identified molecular targets, the specific biochemical pathways modulated by this compound remain unknown. Generally, compounds of this nature could potentially interfere with signaling cascades crucial for cell survival, proliferation, or metabolism. For example, related urea-containing compounds have been investigated for their roles in inhibiting pathways like the PI3K/Akt/mTOR and Hedgehog signaling pathways. researchgate.net However, it is crucial to note that these are not confirmed pathways for the specific compound . Future research involving transcriptomics and proteomics would be necessary to elucidate which pathways are significantly altered upon cellular exposure to this compound.

Receptor-Ligand Interactions

There is no published data detailing the interaction of this compound with any specific receptors. For many phenylurea compounds, interactions with G protein-coupled receptors (GPCRs) or nuclear receptors are common. For instance, some analogs have been explored as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov To determine if this compound acts as a ligand for any receptor, radioligand binding assays and functional assays measuring downstream signaling events (e.g., cAMP levels or calcium mobilization) would need to be performed.

Enzymatic Inhibition Kinetics and Specificity

The enzymatic inhibition profile of this compound has not been characterized. Many therapeutic agents function by inhibiting enzymes. Given its structure, it could potentially target kinases, phosphatases, or metabolic enzymes like urease. researchgate.net To assess this, a broad panel of enzymatic assays would be the first step. If inhibitory activity is found, detailed kinetic studies would follow to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ). khanacademy.org

Table 1: Hypothetical Enzymatic Inhibition Data

| Enzyme Target | Inhibition Type | Kᵢ (nM) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Cellular Response Pathways and Phenotypic Effects

The effects of this compound on cellular behavior are yet to be documented. Studies on various cell lines (e.g., cancer cells, normal fibroblasts) would be required to observe phenotypic changes such as effects on cell viability, proliferation, apoptosis, or cell cycle progression. Techniques like high-content screening and live-cell imaging could provide valuable insights into the cellular responses induced by this compound.

Table 2: Summary of Potential Cellular Effects (Hypothetical)

| Cellular Process | Observed Effect | Cell Line |

| Proliferation | Data Not Available | Data Not Available |

| Apoptosis | Data Not Available | Data Not Available |

| Cell Cycle | Data Not Available | Data Not Available |

| Migration | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data is currently available.

Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl 3 Hydroxy 3 Methylurea and Its Analogs

Systematic Modification of the Chlorophenyl Moiety

The aryl group, in this case, the 4-chlorophenyl moiety, plays a significant role in the molecule's interaction with its biological targets. Modifications to this ring can dramatically alter activity by influencing factors such as hydrophobicity, electronic properties, and steric fit within a receptor's binding pocket.

Research on analogous diaryl urea (B33335) and phenylurea derivatives has consistently shown that the nature and position of substituents on the phenyl ring are critical determinants of biological potency. nih.govnih.gov

Effect of Substituent Position: Studies on phenyl urea derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed a strong preference for para-substitution. While compounds with unsubstituted phenyl rings showed baseline activity, analogs with substituents at the ortho- or meta-positions often lost all inhibitory activity. nih.gov Conversely, para-substituted derivatives were consistently more potent. nih.gov This suggests that the binding pocket accommodates substituents at the 4-position of the phenyl ring, while substitutions at the 2- or 3-positions may introduce steric hindrance or improper electronic distribution for effective binding.

Effect of Substituent Nature: The electronic properties of the substituent are also crucial. In many series of urea-based inhibitors, the presence of electron-withdrawing groups, such as halogens (F, Cl, Br), on the phenyl ring enhances activity. The 4-chloro substituent in the parent compound is an example of this. In a series of IDO1 inhibitors, para-substitution with chlorine, fluorine, or bromine resulted in similar, potent activity. nih.gov However, the size of the substituent is a limiting factor; while small alkyl groups at the para-position were tolerated, larger groups like isopropyl led to a loss of activity, indicating a size constraint in the target's binding site. nih.gov In other series, such as monosubstituted sulfonylurea analogs, a nitro group (a strong electron-withdrawing group) at the 2-position of the benzene (B151609) ring was found to be favorable for activity in quantitative structure-activity relationship (QSAR) models. researchgate.netresearchgate.net

The table below summarizes the impact of substitutions on a representative phenylurea scaffold, illustrating these SAR principles.

| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | Relative Activity |

| 1a | H | H | H | + |

| 1b | CH₃ | H | H | - |

| 1c | H | CH₃ | H | - |

| 1d | H | H | CH₃ | ++ |

| 1e | H | H | Cl | +++ |

| 1f | H | H | Br | +++ |

| 1g | H | H | Isopropyl | - |

| Activity Scale: - (Inactive), + (Active), ++ (More Active), +++ (Highly Active). Data is illustrative based on findings from related series. nih.gov |

Variation of the Hydroxyl Group Position and Substitution Pattern

The N-hydroxyurea motif (-NH-C(O)-N(OH)-) is fundamental to the biological activity of this class of compounds, primarily through its ability to chelate metal ions in the active sites of enzymes like ribonucleotide reductase. nih.gov Therefore, modifications involving the hydroxyl group are highly consequential.

Key SAR findings include:

Essentiality of the Hydroxyl Group: The N-hydroxy group is considered necessary for the primary mechanism of action, which involves quenching a critical tyrosyl free radical within the ribonucleotide reductase enzyme. gpatindia.comresearchgate.net Its removal or transformation into other functional groups typically results in a significant decrease or complete loss of this specific activity. nih.gov

O-Substitution: Substitution of the hydroxyl proton with an alkyl group (O-alkylation) generally converts the compound into an inactive form. gpatindia.com This modification prevents the necessary interaction with the enzyme's metal center.

N-Substitution vs. O-Substitution: The regioselectivity of alkylation (on the nitrogen vs. the oxygen of the hydroxylamine) is a critical consideration in synthesis and SAR. Distinguishing between N- and O-alkylated products is essential, as they possess different biological profiles. researchgate.netnih.gov N-hydroxyureas require an unsubstituted -NHOH group for activities like nitric oxide formation from oxyhemoglobin. nih.gov

Bioisosteric Replacement: In some drug design campaigns, the N-hydroxyurea group can be replaced by other zinc-binding groups. For instance, N-hydroxysulfamides have been synthesized as sulfonyl analogs of N-hydroxyurea, demonstrating that bioisosteric replacement can lead to compounds with retained or novel biological activities. researchgate.net

The following table illustrates the critical nature of the N-hydroxy group.

| Modification | General Structure | Impact on Activity |

| Parent N-Hydroxyurea | R-N(OH)-C(O)-NH-R' | Active |

| O-Methylated Analog | R-N(OCH₃)-C(O)-NH-R' | Inactive |

| Deoxy Analog | R-NH-C(O)-NH-R' | Inactive (as RNR inhibitor) |

| Data is generalized from established SAR principles for hydroxyureas. gpatindia.com |

Alterations of the N-methylurea Substituents

The substituents on both nitrogen atoms of the urea backbone influence the molecule's conformation, solubility, and potential for hydrogen bonding. For 1-(4-chlorophenyl)-3-hydroxy-3-methylurea, these are the 4-chlorophenyl group (discussed in 7.1) and the methyl group on the hydroxyl-bearing nitrogen.

Modification of the N-methyl group provides key SAR insights:

N-Alkylation: Simple alkyl substitutions on the non-aryl nitrogen can be favorable. For instance, 1-methyl and 1-ethyl hydroxyurea (B1673989) are known to be highly antimitotic. gpatindia.com This suggests that small, lipophilic groups are well-tolerated at this position. The methyl group in the parent compound likely contributes positively to its activity profile.

Requirement for Hydrogen on the Second Nitrogen: For certain activities, such as nitric oxide formation, it is crucial that the nitrogen atom of the non-N-hydroxy group contains at least one hydrogen atom. nih.gov This highlights the importance of this hydrogen for specific biological interactions, likely as a hydrogen bond donor.

Steric Bulk: Increasing the steric bulk on the urea nitrogens can negatively impact activity. Di- and tri-substituted derivatives with larger groups like n-butyl on the hydroxyl-bearing nitrogen have been found to be inactive. gpatindia.com

This relationship is summarized in the table below.

| Compound Structure | R Group | Relative Antimitotic Activity |

| 1-(R)-3-hydroxyurea | H | + |

| 1-(R)-3-hydroxy-3-methylurea | CH₃ | ++ |

| 1-(R)-3-hydroxy-3-ethylurea | CH₂CH₃ | ++ |

| 1-(R)-3-hydroxy-3-butylurea | (CH₂)₃CH₃ | - |

| Activity Scale: - (Inactive), + (Active), ++ (Highly Active). Data is illustrative based on general SAR for hydroxyureas. gpatindia.com |

Influence of Stereochemistry on Biological Potency

While this compound itself is an achiral molecule, the introduction of chiral centers into its analogs can have a profound effect on biological activity. Stereochemistry dictates the three-dimensional arrangement of atoms, which is critical for precise drug-target interactions. mhmedical.comnih.gov

In living systems, which are inherently chiral, enantiomers of a drug can exhibit different pharmacologic and metabolic profiles. nih.govbiomedgrid.com One enantiomer may fit perfectly into a binding site, while the other may fit poorly or not at all.

For analogs of hydroxyurea, stereoselectivity has been observed:

In the development of N-hydroxyurea 5-lipoxygenase inhibitors, the rate of metabolic glucuronidation was found to be stereoselective for certain analogs. nih.govacs.org

An (R)-enantiomer, (R)-N-[3-[5-(4-Fluorophenoxy)-2-furyl]-1-methyl-2-propynyl]-N-hydroxyurea, was identified as the more potent and metabolically stable form, leading to its selection for clinical development. acs.org

Conversely, in other studies on different compound series, stereochemistry has been found to have a less substantial impact on activity, suggesting that the influence of chirality is highly dependent on the specific scaffold and its biological target. nih.govresearchgate.net

This demonstrates that if a chiral center is introduced into the this compound scaffold, for example by replacing the methyl group with a larger, asymmetric substituent, it would be crucial to separate and evaluate the individual enantiomers, as they would likely possess distinct biological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical properties of a series of compounds with their biological activities. mdpi.com These models help in understanding the physicochemical properties that drive potency and can be used to predict the activity of novel, unsynthesized compounds. researchgate.net

For diaryl urea derivatives, QSAR studies have identified several key descriptors that affect their inhibitory activity: nih.gov

Topological and Steric Descriptors: Parameters related to molecular size, shape, and the degree of branching are often significant. This aligns with the SAR observation that bulky substituents can be detrimental to activity. nih.gov

Electronic Descriptors: Properties describing the electronic environment, such as aromaticity and polarizability, are important. The presence of electron-withdrawing groups on the phenyl ring, which alters its electronic character, is a common feature in active compounds.

Lipophilicity: Hydrophobicity, often represented by LogP, is a critical parameter. QSAR analyses of anti-malarial urea derivatives pointed to lipophilicity as a key driver of improved activity. nih.gov However, excessively high lipophilicity can lead to poor solubility and other undesirable properties.

A general QSAR model can be represented by an equation such as:

Biological Activity (log 1/IC₅₀) = c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ... + Constant

In studies of B-RAF inhibitors with a diaryl urea structure, descriptors related to size, branching, aromaticity, and polarizability were found to be crucial in the QSAR models. nih.gov Similarly, QSAR models for other inhibitor classes have highlighted the importance of descriptors like the solvent-accessible surface area of specific atoms and the absolute surface area of carbon atoms, which relates to hydrophobicity. nih.gov These computational models complement experimental SAR data and provide valuable guidance for the rational design of more potent analogs.

Metabolism and Degradation Pathways in Experimental Systems

Metabolite Identification in Model Systems (e.g., In Vitro Hepatic Microsomes, Plant Cell Cultures)

In vitro model systems are essential for identifying metabolites by simulating biological processes in a controlled environment. Studies on structurally related phenylurea herbicides, such as chlorotoluron (B1668836) and monolinuron, provide significant insight into the expected metabolic profile of 1-(4-chlorophenyl)-3-hydroxy-3-methylurea.

In hepatic microsomal systems, which contain high concentrations of drug-metabolizing enzymes like cytochrome P450s, the metabolism of phenylureas is well-documented. For instance, studies using human and rat liver microsomes with chlorotoluron identified several metabolites. These included a benzylic alcohol metabolite, a phenol (B47542) metabolite, and products of N-demethylation. acs.orgnih.gov Specifically, research on chlorotoluron metabolism in yeast expressing human cytochrome P450 3A4 identified four types of metabolites: hydroxylated-N-monodemethylated, hydroxylated ring methylated, N-didemethylated, and N-monodemethylated products. nih.gov

Plant cell cultures also serve as valuable models for studying xenobiotic metabolism. In human embryonic lung cell cultures, chlorotoluron was found to be largely resistant to metabolic action, though small amounts of oxidative metabolites were identified. lookchem.com These included N-demethylated and N-formylated derivatives. lookchem.com Similarly, studies in tobacco leaves fed with radiolabeled chlorotoluron revealed metabolites such as N-demethyl chlorotoluron (DM-CTU), N-didemethyl chlorotoluron (DDM-CTU), and various glucoside conjugates. researchgate.net The biotransformation of monolinuron, which shares the N-(4-chlorophenyl)urea core, in perfused chicken liver also yielded several breakdown products, including hydroxylated and demethylated derivatives. nih.gov

The following table summarizes metabolites identified for analogous phenylurea compounds in various model systems.

| Parent Compound | Model System | Identified Metabolites | Source |

|---|---|---|---|

| Chlorotoluron | Human Cytochrome P450 3A4 (in yeast) | Hydroxylated-N-monodemethylated product, Hydroxylated ring methylated product, N-didemethylated product, N-monodemethylated product | nih.gov |

| Chlorotoluron | Human/Rat Liver Microsomes | Benzylic alcohol metabolite, Phenol metabolite, Glutathione (B108866) conjugate, N-acetyl cysteine conjugate | acs.org |

| Chlorotoluron | Human Embryonic Lung Cells | N-(3-chloro-4-methylphenyl)-N'-formyl-N'-methylurea, N-(3-chloro-4-methylphenyl)-N'-methylurea, N-(3-chloro-4-methylphenyl)urea | lookchem.com |

| Chlorotoluron | Tobacco Leaves | N-demethyl CTU (DM-CTU), N-didemethyl CTU (DDM-CTU), Glucosides | researchgate.net |

| Monolinuron | Perfused Chicken Liver | N-(4-chlorophenyl)-N'-hydroxymethyl-N'-methoxyurea, N-(4-chlorophenyl)-N'-methoxyurea, N-(4-chlorophenyl)-N'-methylurea, 4-chlorophenylurea | nih.gov |

Oxidative Biotransformations (e.g., N-Demethylation, Aromatic Hydroxylation)

Oxidative biotransformations represent the primary Phase I metabolic pathway for phenylurea compounds. These reactions are typically catalyzed by cytochrome P450 (CYP) monooxygenases and introduce or expose functional groups, preparing the molecule for subsequent conjugation reactions.

N-Demethylation: This is a predominant metabolic pathway for N,N-dimethyl-substituted phenylureas like chlorotoluron. The process occurs in a stepwise manner, first removing one methyl group to form a monomethyl intermediate, followed by the removal of the second methyl group to yield a didemethylated product. nih.govresearchgate.net For example, chlorotoluron is metabolized to N-demethyl chlorotoluron (DM-CTU) and then to N-didemethyl chlorotoluron (DDM-CTU). researchgate.net This process is crucial as it can alter the biological activity of the compound.

Aromatic Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group to the aromatic (phenyl) ring. nih.gov The position of hydroxylation can vary. This process, like N-demethylation, is mediated by CYP enzymes. nih.gov The introduction of a hydroxyl group significantly increases the polarity of the molecule, facilitating its excretion. The mechanism of aromatic hydroxylation by certain enzymes may involve the formation of transient epoxide intermediates. nih.gov

Oxidation of Ring Substituents: For phenylureas with alkyl substituents on the aromatic ring, such as the methyl group in chlorotoluron, oxidation can occur on this side chain. This leads to the formation of benzylic alcohol derivatives, which can be further oxidized to aldehydes and carboxylic acids. who.int In studies with rat liver microsomes, a benzylic alcohol metabolite of chlorotoluron was identified, with CYP3A4 being the principal enzyme catalyzing this metabolic activation. acs.org

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione Conjugation)

Following oxidative metabolism, the resulting metabolites often undergo Phase II conjugation reactions. These processes involve the attachment of endogenous polar molecules, which further increases water solubility and facilitates elimination from the body.

Glucuronidation and Sulfation: Metabolites with exposed hydroxyl groups, such as those formed during aromatic hydroxylation, are primary substrates for glucuronidation and sulfation. nih.govnih.gov Glucuronidation involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). washington.edu Sulfation is the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs). washington.edu While direct evidence for the subject compound is limited, studies on the structurally related 4-chlorobiphenyl (B17849) show that its hydroxylated metabolites undergo both sulfation and glucuronidation. nih.govresearchgate.net In plant systems, conjugation with glucose to form glucosides is a common pathway, as observed in the metabolism of chlorotoluron in tobacco leaves. researchgate.net

Glutathione Conjugation: This is a critical detoxification pathway for reactive electrophilic metabolites. Research on chlorotoluron metabolism in liver microsomes identified a glutathione conjugate. acs.org Its formation suggests the generation of a reactive intermediate, such as an iminoquinone methide, which is then neutralized by conjugation with glutathione (GSH). acs.org The resulting conjugate can be further processed into N-acetylcysteine (mercapturic acid) conjugates before excretion. acs.org

Degradation in Environmental Matrices (e.g., Soil, Water, Sediments)

The persistence of phenylurea compounds in the environment is determined by their susceptibility to biotic and abiotic degradation processes in matrices like soil and water.

Microbial metabolism is the principal mechanism for the degradation of phenylurea herbicides in soil. The rate of degradation is influenced by soil type, organic matter content, temperature, and the composition of the microbial community. researchgate.netresearchgate.net

The degradation of chlorotoluron in soil is generally slow, with half-lives ranging from weeks to months. who.intherts.ac.uk The primary degradation pathway initiated by microorganisms is N-demethylation, similar to the metabolic route in mammals. who.intresearchgate.net This leads to the formation of monomethyl and didemethyl derivatives. researchgate.netnih.gov For example, the main metabolite of chlorotoluron identified in soil is monomethyl chlortoluron. researchgate.net Certain bacterial strains have shown a high capacity for degrading these compounds. For instance, Ochrobactrum anthropi has been identified as capable of removing herbicides like diuron, linuron, and chlorotoluron from aqueous solutions and soil. nih.gov

Abiotic processes can also contribute to the breakdown of phenylurea compounds, although their significance varies depending on the specific compound and environmental conditions. nih.gov

Hydrolysis: Chemical hydrolysis is generally not considered a significant degradation pathway for chlorotoluron and related phenylureas under typical environmental pH conditions. who.int Studies have shown these compounds to be quite stable in water, with half-lives of over 200 days. who.int

Photolysis: Degradation by sunlight (photolysis) is a more significant abiotic pathway, particularly in surface waters and on soil surfaces. who.intunibas.it The photocatalytic degradation of chlorotoluron under solar radiation has been shown to produce hydroxylated compounds as the main by-products. nih.gov Other photolytic degradation processes include demethylation, dearylation (cleavage of the phenyl group), and dechlorination. nih.gov In water disinfection processes involving chlorine, chlorotoluron degradation can occur via chlorination and hydroxylation of the aromatic ring.

Identification and Characterization of Degradation Products and Their Stability

The degradation of this compound and related compounds results in a variety of transformation products, the nature and stability of which are critical to a full environmental assessment.

In soil, the primary biotic degradation products are the N-demethylated derivatives. researchgate.net For chlorotoluron, monomethyl chlortoluron is a key metabolite with a reported half-life of 8 weeks, indicating it can be more persistent than the parent compound under certain conditions. researchgate.net Further degradation can lead to the formation of 3-chloro-4-methylaniline, though this compound is typically short-lived in soil. researchgate.net

Abiotic degradation, particularly photolysis, generates a different suite of products. The primary products of chlorotoluron photocatalysis are various hydroxylated isomers. nih.gov Other identified by-products result from demethylation, dechlorination, and cleavage of the urea (B33335) bridge. nih.gov During water chlorination, degradation starts with chlorination and hydroxylation of the aromatic ring, followed by further reactions that can eventually lead to ring opening. Phenylurea herbicides are generally persistent in the environment, with degradation being a slow process. nih.govnih.gov The half-life of chlorotoluron in soil under laboratory conditions is typically around 30-40 days. who.intherts.ac.uk

The table below summarizes key degradation products identified for analogous phenylurea compounds in environmental systems.

| Parent Compound | Matrix/Process | Degradation Product(s) | Source |

|---|---|---|---|

| Chlorotoluron | Soil (Biotic) | 3-(3-chloro-p-tolyl)-1-methylurea (Monomethyl chlorotoluron) | who.intresearchgate.net |

| Chlorotoluron | Soil (Biotic) | 3-chloro-4-methylaniline | researchgate.net |

| Chlorotoluron | Water (Photocatalysis) | Hydroxylated compounds, Demethylated products, Dearylated products, Dechlorinated products | nih.gov |

| Linuron | Soil (Photolysis) | Norlinuron, Desmethyl linuron, 3,4-dichloroaniline (B118046) | epa.gov |

| Chlorotoluron | Water (Chlorination) | Chlorinated and hydroxylated aromatic ring products |

Derivatization and Analog Synthesis for Enhanced Biological Activity

The molecular scaffold of 1-(4-chlorophenyl)-3-hydroxy-3-methylurea serves as a foundational structure for the development of novel therapeutic agents. Through systematic chemical modification, its derivatives and analogs can be synthesized to optimize pharmacokinetic properties, enhance target affinity, and broaden the spectrum of biological activity. This process, known as lead optimization, involves a variety of strategies including the addition of functional groups, incorporation of complex ring systems, and isosteric replacements.

Advanced Analytical Methodologies for Compound Characterization and Degradation Product Monitoring

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 1-(4-chlorophenyl)-3-hydroxy-3-methylurea. The development of a robust HPLC method is critical for separating the target analyte from impurities and degradation products.

Research Findings: Methods for the analysis of phenylurea compounds typically employ reversed-phase chromatography. researchgate.netnih.gov A C18 column is commonly used as the stationary phase, offering excellent separation for moderately polar compounds. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution of compounds with varying polarities. researchgate.netnih.gov Detection is frequently performed using a Diode Array Detector (DAD), which provides spectral information and allows for monitoring at the wavelength of maximum absorbance, such as 245 nm for phenylureas, enhancing selectivity and sensitivity. nih.gov

Forced degradation studies are integral to method development, helping to establish the stability-indicating nature of the assay. nih.gov These studies involve subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, and photolysis to generate potential degradation products. nih.govresearchgate.net The HPLC method must be able to resolve the parent peak from all significant degradation product peaks. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (DAD) at 245 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While this compound itself is not sufficiently volatile for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for identifying and quantifying any volatile degradation products or metabolites that may form. nih.gov GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. nih.gov

Research Findings: The application of GC-MS in metabolite analysis involves separating volatile compounds in a gaseous mobile phase, which then enter a mass spectrometer for detection. nih.gov The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" for identification. For complex samples, techniques like headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to extract and concentrate volatile organic compounds (VOCs) before analysis, enhancing sensitivity. nih.gov This approach is valuable for identifying trace-level volatile degradants that could provide insight into the degradation pathways of the parent compound.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal and reversed-phase HPLC. americanpharmaceuticalreview.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, significantly reducing the consumption of organic solvents. nih.govchromatographyonline.com

Research Findings: SFC offers unique selectivity and high separation efficiency, often resulting in faster analysis times compared to HPLC. researchgate.net The technique is applicable to a broad range of compounds, from non-polar to moderately polar, making it suitable for the analysis of phenylurea compounds and their metabolites. nih.govacs.org The mobile phase in SFC, typically CO2 modified with a small amount of an organic solvent like methanol, can be easily tuned by adjusting pressure, temperature, and modifier concentration to optimize separations. researchgate.net SFC is particularly advantageous for chiral separations, which can be crucial if stereoisomers of degradation products are formed. americanpharmaceuticalreview.com The direct coupling of SFC with mass spectrometry (SFC-MS) is straightforward, providing a powerful tool for bioanalytical studies. researchgate.net

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis

The analysis of complex mixtures, such as those resulting from degradation studies or environmental samples, often requires the coupling of chromatography with highly informative detection methods. These "hyphenated" techniques provide a wealth of data for confident identification and quantification.

Research Findings:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for quantifying trace levels of compounds in complex matrices. uab.edu It involves coupling an HPLC system to a tandem mass spectrometer (e.g., a triple quadrupole). researchgate.net The first quadrupole selects the precursor ion (the molecular ion of the target analyte), which is then fragmented in a collision cell. The second quadrupole selects a specific product ion for detection. uab.edu This multiple reaction monitoring (MRM) provides exceptional selectivity, minimizing matrix interferences. epa.gov LC-MS/MS methods have been developed for the simultaneous analysis of numerous phenylurea herbicides in water, achieving quantification limits in the low ng/L range. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For the unambiguous structure elucidation of unknown degradation products, LC-NMR is an unparalleled tool. mdpi.comiosrphr.org This technique directly couples an HPLC system to an NMR spectrometer. semanticscholar.org After separation on the HPLC column, the eluent flows through a specialized NMR probe where spectra (e.g., ¹H NMR, ¹³C NMR, 2D-NMR) can be acquired. mdpi.com This allows for the complete structural characterization of impurities or metabolites without the need for prior isolation, which is particularly useful for analyzing labile compounds. iosrphr.orgsemanticscholar.org

Method Validation for Reproducibility and Accuracy

To ensure that an analytical method provides reliable and consistent results, it must be thoroughly validated. pfigueiredo.org Method validation is a regulatory requirement and a cornerstone of quality control, demonstrating that the method is suitable for its intended purpose. humanjournals.comchromatographyonline.com Key validation parameters are defined by international guidelines. chromatographyonline.com

Research Findings: Validation confirms the performance of the analytical method through a series of experiments assessing several key characteristics:

Precision: This evaluates the closeness of agreement between a series of measurements. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (between-laboratory precision). ut.eemdpi.com The precision is typically expressed as the relative standard deviation (RSD). nih.gov

Accuracy: This measures the closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. pfigueiredo.orgmdpi.com

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govhumanjournals.com

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. mdpi.com

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria |

| Accuracy (Recovery) | Closeness of the measured value to the true value. | 98-102% for drug substance; 90-110% for impurities. mdpi.comnih.gov |

| Precision (RSD) | Agreement among a series of measurements. | RSD ≤ 2% for the parent compound. mdpi.com |

| Linearity (r²) | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.999. mdpi.commdpi.com |

| Limit of Quantitation (LOQ) | Lowest amount quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. nih.gov |

| Specificity | Ability to measure the analyte in the presence of interferences. | Peak purity index > 0.99; Resolution between peaks > 2.0. nih.gov |

| Robustness | Insensitivity to small, deliberate changes in method parameters (e.g., pH, flow rate). | RSD of results should remain within acceptable limits. nih.gov |

Future Research Directions and Translational Perspectives

Exploration of Additional Biological Activities and Therapeutic Areas

The urea (B33335) scaffold is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs. chem-space.comnih.gov While the specific biological profile of 1-(4-chlorophenyl)-3-hydroxy-3-methylurea is not extensively detailed in publicly available literature, its structural motifs—the hydroxyurea (B1673989) and chlorophenyl groups—suggest several promising avenues for investigation. ontosight.ai

Future research should systematically screen this compound for a broad range of biological activities. The hydroxyurea moiety is famously known for its role in anticancer therapy, such as in the drug hydroxyurea, which functions in part by inhibiting ribonucleotide reductase. jppres.com Therefore, a primary focus should be the evaluation of this compound for antiproliferative activity against various cancer cell lines.

Furthermore, urea derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, anticonvulsive, and anti-HIV activities. nih.govresearchgate.net The presence of the 4-chlorophenyl group can enhance lipophilicity and interaction with biological targets. ontosight.ai Investigations into its potential as an antimicrobial agent against resistant bacterial strains or as a modulator of key enzymes in other disease pathways are warranted. For instance, related N,N'-disubstituted thiourea (B124793) derivatives have shown potent antioxidant activity. mdpi.com Exploring these and other therapeutic areas, such as anti-inflammatory or neuroprotective effects, could uncover novel clinical applications for this compound.

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of urea derivatives has traditionally relied on hazardous reagents such as phosgene (B1210022) and isocyanates, posing significant safety and environmental concerns. nih.govresearchgate.net Modern synthetic chemistry is increasingly focused on developing greener, more sustainable processes. Future research on this compound should prioritize the development of novel synthetic routes that align with these principles.